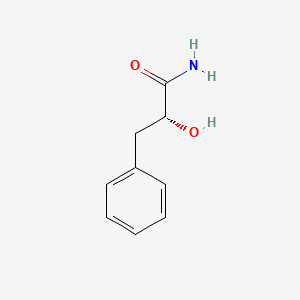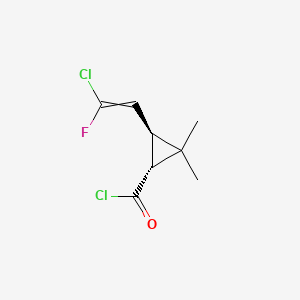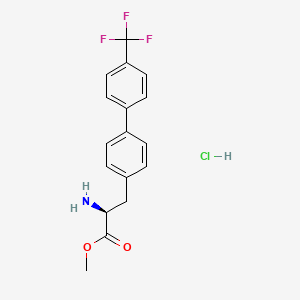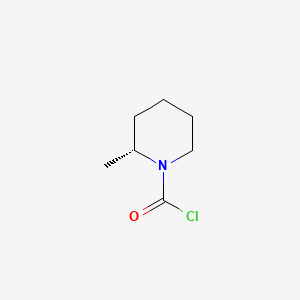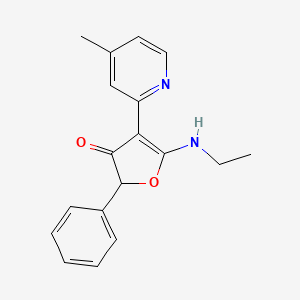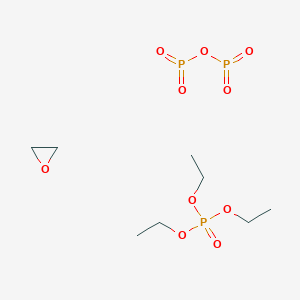
CID 44150005
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 44150005 is a colorless liquid widely used in various industries such as pharmaceuticals, cosmetics, and agriculture. This compound is known for its high stability, low volatility, and excellent solubility in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, triethyl ester, polymer with oxirane and phosphorus oxide (P2O5) typically involves the polymerization of oxirane (ethylene oxide) with phosphorus oxide (P2O5) and triethyl phosphate. The reaction conditions often include controlled temperatures and the presence of catalysts to facilitate the polymerization process .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled conditions. The process may involve batch or continuous production methods, depending on the scale and requirements of the production .
Chemical Reactions Analysis
Types of Reactions
CID 44150005 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Hydrolysis: The compound can be hydrolyzed in the presence of water to form phosphoric acid and other products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, acids, and bases. The reaction conditions vary depending on the desired products and may include specific temperatures, pressures, and catalysts .
Major Products Formed
The major products formed from these reactions include various phosphoric acid derivatives and other related compounds .
Scientific Research Applications
CID 44150005 has numerous scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical studies and as a component in certain biological assays.
Medicine: Utilized in the formulation of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Applied in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of phosphoric acid, triethyl ester, polymer with oxirane and phosphorus oxide (P2O5) involves its interaction with various molecular targets and pathways. The compound can act as a flame retardant by interfering with the combustion process, thereby reducing the flammability of materials. It may also interact with biological molecules, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Alkyl phosphate oligomer (FYROL PNX)
- Oxirane, polymer with phosphorus oxide (P2O5) and triethyl phosphate
- Phosphorus oxide (P2O5), polymer with oxirane and triethyl phosphate
Uniqueness
CID 44150005 is unique due to its specific combination of stability, low volatility, and solubility in organic solvents. These properties make it particularly suitable for applications in various industries, including pharmaceuticals, cosmetics, and agriculture .
Properties
CAS No. |
184538-58-7 |
|---|---|
Molecular Formula |
C8H19O10P3 |
Molecular Weight |
368.151 |
InChI |
InChI=1S/C6H15O4P.C2H4O.O5P2/c1-4-8-11(7,9-5-2)10-6-3;1-2-3-1;1-6(2)5-7(3)4/h4-6H2,1-3H3;1-2H2; |
InChI Key |
NWNBIINLNDXYOX-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)OCC.C1CO1.O=P(=O)OP(=O)=O |
Synonyms |
Phosphorige Sure,Triethylester, Polymer mit Ethylenoxid und Phosphoroxid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


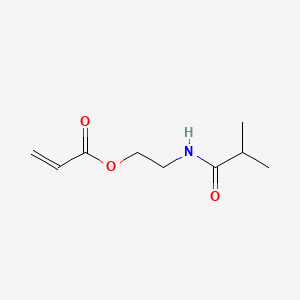
![(S)-4-Methyl-8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione](/img/structure/B575577.png)
